2-Benzyl-2-dodecylpropane-1,3-diol
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Overview
Description
2-Benzyl-2-dodecylpropane-1,3-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a propane backbone, with a benzyl group and a dodecyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-dodecylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with dodecyl magnesium bromide, followed by the addition of formaldehyde and subsequent reduction to yield the desired diol . The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-dodecylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Scientific Research Applications
2-Benzyl-2-dodecylpropane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2-dodecylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the benzyl and dodecyl groups can interact with hydrophobic regions of proteins and membranes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-ethylpropane-1,3-diol
- 2-Benzyloxy-1,3-propanediol
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
Uniqueness
2-Benzyl-2-dodecylpropane-1,3-diol is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This feature enhances its solubility in non-polar solvents and its ability to interact with hydrophobic biomolecules, making it particularly useful in applications requiring amphiphilic properties .
Properties
CAS No. |
106868-11-5 |
---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-benzyl-2-dodecylpropane-1,3-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-14-17-22(19-23,20-24)18-21-15-12-11-13-16-21/h11-13,15-16,23-24H,2-10,14,17-20H2,1H3 |
InChI Key |
JJTVSEZZCMRQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CC1=CC=CC=C1)(CO)CO |
Origin of Product |
United States |
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